molecular formula C21H28O3S B11961182 4-(2,4,4-Trimethylpentan-2-yl)phenyl 4-methylbenzene-1-sulfonate

4-(2,4,4-Trimethylpentan-2-yl)phenyl 4-methylbenzene-1-sulfonate

Cat. No.: B11961182
M. Wt: 360.5 g/mol
InChI Key: FTOSSKOWCXIZNV-UHFFFAOYSA-N
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Description

4-(2,4,4-Trimethylpentan-2-yl)phenyl 4-methylbenzene-1-sulfonate is an organic compound known for its unique structural properties It is composed of a phenyl group substituted with a 2,4,4-trimethylpentan-2-yl group and a 4-methylbenzene-1-sulfonate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4,4-Trimethylpentan-2-yl)phenyl 4-methylbenzene-1-sulfonate typically involves the reaction of 4-(2,4,4-trimethylpentan-2-yl)phenol with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

4-(2,4,4-Trimethylpentan-2-yl)phenyl 4-methylbenzene-1-sulfonate can undergo various chemical reactions, including:

    Oxidation: The phenyl group can be oxidized to form quinones.

    Reduction: The sulfonate group can be reduced to a sulfonic acid.

    Substitution: The methyl group on the benzene ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Sulfonic acids and related compounds.

    Substitution: Various substituted benzene derivatives depending on the reagents used.

Scientific Research Applications

4-(2,4,4-Trimethylpentan-2-yl)phenyl 4-methylbenzene-1-sulfonate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized as a stabilizer in polymers and as an additive in lubricants to enhance performance.

Mechanism of Action

The mechanism of action of 4-(2,4,4-Trimethylpentan-2-yl)phenyl 4-methylbenzene-1-sulfonate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    4-(2,4,4-Trimethylpentan-2-yl)phenol: Shares the same phenyl group but lacks the sulfonate group.

    4-Methylbenzenesulfonic acid: Contains the sulfonate group but lacks the 2,4,4-trimethylpentan-2-yl group.

Uniqueness

4-(2,4,4-Trimethylpentan-2-yl)phenyl 4-methylbenzene-1-sulfonate is unique due to the combination of both the 2,4,4-trimethylpentan-2-yl group and the 4-methylbenzene-1-sulfonate group. This unique structure imparts specific chemical and physical properties that are not found in the individual components.

Properties

Molecular Formula

C21H28O3S

Molecular Weight

360.5 g/mol

IUPAC Name

[4-(2,4,4-trimethylpentan-2-yl)phenyl] 4-methylbenzenesulfonate

InChI

InChI=1S/C21H28O3S/c1-16-7-13-19(14-8-16)25(22,23)24-18-11-9-17(10-12-18)21(5,6)15-20(2,3)4/h7-14H,15H2,1-6H3

InChI Key

FTOSSKOWCXIZNV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)C(C)(C)CC(C)(C)C

Origin of Product

United States

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